Direct Clinical Trial Comparator: Phase 2 Study vs. Eplerenone in Chronic Kidney Disease
A Phase 2 trial (NCT01427972) directly evaluated LY2623091 against the steroidal MRA eplerenone in patients with chronic kidney disease [1]. The study employed a head-to-head design with three dose levels of LY2623091 (0.2 mg, 1.5 mg, 10 mg daily) and a comparator arm of eplerenone 50 mg daily [1].
| Evidence Dimension | Clinical study design with active comparator |
|---|---|
| Target Compound Data | LY2623091 0.2 mg, 1.5 mg, 10 mg daily oral administration for 21 days |
| Comparator Or Baseline | Eplerenone 50 mg daily oral administration for 21 days |
| Quantified Difference | Direct comparator arm included in trial design |
| Conditions | Randomized, Phase 2 study in males and females with chronic kidney disease; 21-day treatment periods with minimum 28-day washout; N=42 participants |
Why This Matters
This trial provides the only publicly available clinical data comparing LY2623091 directly to a standard-of-care MRA, establishing a baseline for interpreting its relative efficacy and safety profile in a disease-relevant population.
- [1] ClinicalTrials.gov NCT01427972. A Study of LY2623091 in Male and Females With Chronic Kidney Disease. Eli Lilly and Company. View Source
